![molecular formula C32H44O5 B11103957 Methyl (3alpha)-12-oxo-3-[(phenylcarbonyl)oxy]cholan-24-oate](/img/structure/B11103957.png)
Methyl (3alpha)-12-oxo-3-[(phenylcarbonyl)oxy]cholan-24-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3R)-17-(4-METHOXY-1-METHYL-4-OXOBUTYL)-10,13-DIMETHYL-12-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL BENZOATE is a complex organic molecule with a unique structure This compound belongs to the class of steroids and is characterized by its cyclopenta[a]phenanthrene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-17-(4-METHOXY-1-METHYL-4-OXOBUTYL)-10,13-DIMETHYL-12-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL BENZOATE typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This is achieved through a series of cyclization reactions.
Introduction of the benzoate group: This step involves esterification, where the benzoate group is attached to the steroidal core.
Functional group modifications: Various functional groups, such as methoxy and oxo groups, are introduced through specific reactions like methylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-17-(4-METHOXY-1-METHYL-4-OXOBUTYL)-10,13-DIMETHYL-12-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL BENZOATE: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3R)-17-(4-METHOXY-1-METHYL-4-OXOBUTYL)-10,13-DIMETHYL-12-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL BENZOATE: has several scientific research applications:
Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of certain cancers.
Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (3R)-17-(4-METHOXY-1-METHYL-4-OXOBUTYL)-10,13-DIMETHYL-12-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL BENZOATE involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular functions. The exact pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with a similar steroidal structure.
Testosterone: A natural androgen with a similar core structure.
Corticosterone: A glucocorticoid with anti-inflammatory properties.
Uniqueness
(3R)-17-(4-METHOXY-1-METHYL-4-OXOBUTYL)-10,13-DIMETHYL-12-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL BENZOATE: is unique due to its specific functional groups and structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and specificity for certain molecular targets.
Properties
Molecular Formula |
C32H44O5 |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
[(3R)-17-(5-methoxy-5-oxopentan-2-yl)-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C32H44O5/c1-20(10-15-29(34)36-4)25-13-14-26-24-12-11-22-18-23(37-30(35)21-8-6-5-7-9-21)16-17-31(22,2)27(24)19-28(33)32(25,26)3/h5-9,20,22-27H,10-19H2,1-4H3/t20?,22?,23-,24?,25?,26?,27?,31?,32?/m1/s1 |
InChI Key |
IHSLYRNKWRVRNA-AJVFOKMFSA-N |
Isomeric SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2CCC4C3(CC[C@H](C4)OC(=O)C5=CC=CC=C5)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


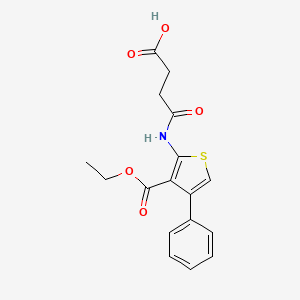
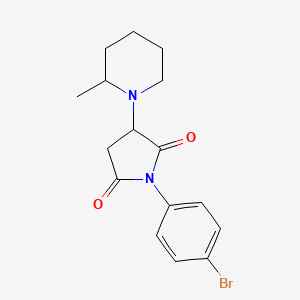
![2,2,3,3-tetramethyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B11103887.png)
![3-Amino-2-(4-chlorobenzoyl)-4-(2-chlorophenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11103895.png)
![3-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11103900.png)
![10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11103904.png)
![N-(3-chlorophenyl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B11103918.png)
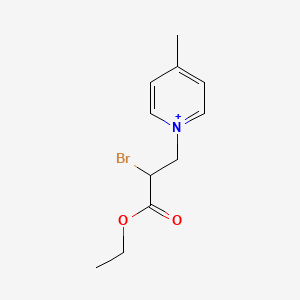
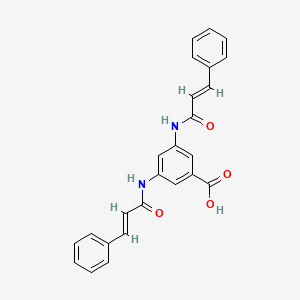
![4-{2-[(2Z)-4-(biphenyl-4-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11103935.png)
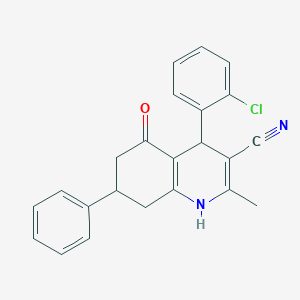
![N,N'-bis{(E)-[3,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}benzene-1,4-diamine](/img/structure/B11103946.png)
![4-[(E)-(cyclohexylimino)methyl]phenyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11103962.png)
![4,4'-sulfonylbis(2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol)](/img/structure/B11103970.png)
